(R)-6-Fluoro-indan-1-ylamine (R)-6-Fluoro-indan-1-ylamine
Brand Name: Vulcanchem
CAS No.: 790208-54-7
VCID: VC2641423
InChI: InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1
SMILES: C1CC2=C(C1N)C=C(C=C2)F
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol

(R)-6-Fluoro-indan-1-ylamine

CAS No.: 790208-54-7

Cat. No.: VC2641423

Molecular Formula: C9H10FN

Molecular Weight: 151.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-6-Fluoro-indan-1-ylamine - 790208-54-7

Specification

CAS No. 790208-54-7
Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
IUPAC Name (1R)-6-fluoro-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1
Standard InChI Key KZXWOWJBKSZXAL-SECBINFHSA-N
Isomeric SMILES C1CC2=C([C@@H]1N)C=C(C=C2)F
SMILES C1CC2=C(C1N)C=C(C=C2)F
Canonical SMILES C1CC2=C(C1N)C=C(C=C2)F

Introduction

(R)-6-Fluoro-indan-1-ylamine is a chiral fluorinated aromatic amine belonging to the class of indan derivatives. Its unique molecular structure and potential biological activity make it a compound of significant interest in medicinal chemistry and synthetic organic chemistry.

Synthesis

The synthesis of (R)-6-Fluoro-indan-1-ylamine typically involves multi-step reactions starting from indane derivatives:

  • Functional Group Introduction: Fluorination at the 6th position of the indane ring.

  • Amination: Addition of an amine group at the 1st position.

  • Chiral Resolution or Catalysis: Use of chiral catalysts or auxiliaries to ensure enantioselectivity for the (R)-enantiomer.

Chemical Reactivity

The compound's reactivity is influenced by its fluorinated and aminated structure:

  • Basicity: The lone pair on the nitrogen atom makes it weakly basic, allowing it to form salts with acids.

  • Nucleophilicity: The amine group enables nucleophilic substitution reactions with electrophiles such as alkyl halides.

  • Electrophilic Interactions: The fluorine atom enhances reactivity toward electrophiles by withdrawing electron density from the aromatic ring.

These properties make it a versatile building block for synthesizing complex organic molecules.

Biological Significance

(R)-6-Fluoro-indan-1-ylamine has garnered attention for its potential applications in medicinal chemistry:

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
(S)-6-Fluoro-indan-1-ylamineOpposite chiral configurationLikely different biological activity
6-Chloro-indan-1-ylamineChlorine instead of fluorineDifferent reactivity due to chlorine
Indan-1-ylamineNo halogen substitutionSimpler structure, lacks fluorinated properties
(R)-4-Methyl-indan-1-ylamineMethyl group instead of fluorineAltered chemical reactivity

The fluorinated nature of (R)-6-Fluoro-indan-1-ylamine distinguishes it from its analogs, as fluorination often enhances metabolic stability and receptor binding affinity in drug design.

Applications

The compound's applications extend across various fields:

  • Medicinal Chemistry:

    • Precursor for pharmaceutical agents targeting neurological conditions.

  • Organic Synthesis:

    • Intermediate for creating complex molecules with tailored properties.

  • Research Tool:

    • Used to study the effects of chirality and fluorination on biological activity.

Safety and Handling

According to available material safety data sheets (MSDS), (R)-6-Fluoro-indan-1-ylamine is primarily used in laboratory settings and requires standard precautions:

  • Avoid inhalation or skin contact.

  • Store in a cool, dry place away from incompatible substances .

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